N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride
Description
N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride is a dihydrochloride salt of a secondary amine featuring a pyridine ring substituted at the 2-position. The compound consists of a methylamine group linked to a pyridinyl moiety, with two hydrochloric acid molecules providing counterions. This structure enhances solubility in polar solvents, making it suitable for applications in chemical synthesis and materials science.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h2-5,8H,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUAILSWRYUAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-72-2 | |
| Record name | 2-[(Methylamino)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The final product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-methyl-1-(pyridin-2-yl)methanamine N-oxide.
Reduction: N-methyl-1-(pyridin-2-yl)methanamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride is an organic compound belonging to the aralkylamine class, characterized by a pyridine ring substituted with a methylaminomethyl group. It is a chemical compound with the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of approximately 195.09 g/mol. This compound is used in chemical and pharmaceutical applications because of its structural properties.
Scientific Research Applications
This compound is a chemical compound with significant implications in biological research and medicinal chemistry. It has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex organic molecules.
- Biology It is used in studying enzyme inhibition and receptor binding.
- Medicine It serves as an intermediate in synthesizing pharmaceutical drugs.
- Industry It is used in producing agrochemicals and specialty chemicals.
The biological activity of this compound primarily involves interaction with molecular targets like enzymes and receptors. The compound can act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and signal transduction processes.
Antimicrobial Activity
Studies highlight the potential of the compound as an antimicrobial agent and have assessed its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Potential
The structure of this compound suggests possible activity against certain types of cancer, and its interactions with biological molecules are under investigation to assess its therapeutic effects.
Case Studies
Several studies have explored the biological activity of this compound.
Enzyme Inhibition Studies Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which is essential for developing new drugs targeting metabolic disorders.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Pyridine Ring Positional Isomers
Heterocyclic Variants
- Molecular weight (196.07 g/mol) is lower than the pyridinyl analog (C₇H₁₀Cl₂N₂, ~197.07 g/mol), influencing solubility and crystallinity .
- (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride (CAS 1956335-59-3):
Incorporation of a thiadiazole ring adds sulfur, enhancing hydrogen-bond acceptor capacity. The molecular weight (265.16 g/mol) and heteroatom composition may favor applications in metal coordination chemistry .
Substituent Modifications
- N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride (CAS 7771-09-7):
Substitution with a thiazole ring introduces sulfur and nitrogen, altering electronic properties and bioavailability. The molecular formula (C₅H₁₀Cl₂N₂S) suggests higher lipophilicity compared to pyridinyl derivatives . - The molecular weight (338.27 g/mol) is significantly higher than the parent compound .
Key Observations :
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for biological testing .
- Synthetic Complexity : Heterocycles like thiadiazole or triazole require specialized reagents (e.g., thiosemicarbazides) and longer reaction times .
- Yield : Pyridinyl derivatives often achieve higher yields (e.g., 76.8% for sulfonamide analogs ) compared to triazole-containing compounds.
Biological Activity
N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant implications in biological research and medicinal chemistry. This article explores its biological activity, mechanism of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of approximately 195.09 g/mol. The compound features a pyridine ring, enhancing its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as an enzyme inhibitor or receptor modulator, influencing various metabolic pathways and signal transduction processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of developing pharmaceutical agents.
- Receptor Binding: It interacts with specific receptors, which may lead to therapeutic effects relevant to treating various diseases.
Biological Activity
Research indicates that this compound exhibits potential biological activities that can be leveraged for pharmaceutical applications. Notably, it has shown promise in the following areas:
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. It has been assessed for its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Potential
The structure of this compound suggests possible activity against certain types of cancer. Its interactions with biological molecules are under investigation to assess its therapeutic effects.
Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies: Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, which is essential for developing new drugs targeting metabolic disorders.
- Receptor Modulation Research: Investigations into receptor binding have shown that this compound can modulate receptor activity, potentially leading to therapeutic applications in treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride?
Methodological Answer: The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of pyridin-2-ylcarboxaldehyde with methylamine under inert atmosphere (N₂/Ar) to form the Schiff base intermediate.
- Step 2: Reduction of the imine bond using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the free base amine.
- Step 3: Salt formation via treatment with hydrochloric acid (HCl) in ethanol or methanol, followed by recrystallization to isolate the dihydrochloride salt .
Critical Parameters:
- Solvent choice (ethanol/methanol) impacts yield and purity.
- Temperature control (<40°C) during reduction minimizes side reactions.
- Acid stoichiometry (2 equivalents HCl) ensures complete salt formation.
Table 1: Synthesis Protocol Overview
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Pyridin-2-ylcarboxaldehyde, methylamine, inert atmosphere | Imine formation | |
| 2 | NaBH₄ or H₂/Pd-C, ethanol, 25–40°C | Amine reduction | |
| 3 | HCl (2 eq.), recrystallization (ethanol) | Salt purification |
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, D₂O) confirms proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, methylamine protons at δ 2.5–3.0 ppm). 13C NMR verifies carbon connectivity .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with acetonitrile/water gradient (0.1% TFA) assesses purity (>98% by area normalization).
- Mass Spectrometry (MS): ESI-MS ([M+H]+ m/z calc. for C₈H₁₂N₂·2HCl: 193.1) confirms molecular weight .
Table 2: Analytical Workflow
| Technique | Critical Parameters | Application | Reference |
|---|---|---|---|
| 1H/13C NMR | Deuterated solvent (D₂O), 25°C | Structural confirmation | |
| HPLC | C18 column, 1.0 mL/min flow rate | Purity quantification | |
| IR | KBr pellet, 400–4000 cm⁻¹ | Functional group analysis |
Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?
Methodological Answer: The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro bioassays. Stability studies (TGA/DSC) show decomposition >200°C, with hygroscopicity requiring storage in desiccators. Comparative solubility
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural elucidation?
Methodological Answer: For X-ray diffraction studies:
- Use SHELXL for refinement of high-resolution data, applying TWIN/BASF commands to model twinned crystals .
- Cross-validate with spectroscopic data (e.g., NMR) to resolve positional disorder in the pyridine or methylamine moieties .
- Employ Hirshfeld surface analysis to identify intermolecular interactions influencing crystal packing .
Q. What strategies mitigate byproduct formation during amine functionalization or salt synthesis?
Methodological Answer:
- Byproduct Sources:
- Over-reduction (e.g., N-methyl over-alkylation).
- Incomplete salt formation (traces of free base).
- Mitigation:
- Optimize stoichiometry (e.g., 1.1 eq. methylamine to limit over-alkylation).
- Use scavengers (molecular sieves) to absorb excess HCl during salt formation.
- Monitor reaction progress via TLC (Rf = 0.3 in 9:1 CH₂Cl₂/MeOH) .
Q. How do structural modifications (e.g., pyridine substitution) influence biological activity?
Methodological Answer:
- Case Study: Replacing pyridin-2-yl with pyrrolidin-2-yl () reduces π-π stacking but enhances membrane permeability.
- Methodology:
- SAR Analysis: Synthesize analogs (e.g., 4-methylpyridine, isoxazole derivatives) and compare IC₅₀ in enzyme inhibition assays.
- Computational Modeling: Dock compounds into target receptors (e.g., GPCRs) using AutoDock Vina to predict binding affinity trends .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In Vitro:
- Radioligand binding assays (³H-labeled compound) to quantify receptor affinity.
- Calcium flux assays (FLIPR) for real-time GPCR activity monitoring.
- In Silico:
- Molecular dynamics simulations (AMBER) to study salt bridge interactions with charged residues (e.g., Asp113 in β₂-adrenergic receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
